molecular formula C7H9N3O B12873249 N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide

N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide

Cat. No.: B12873249
M. Wt: 151.17 g/mol
InChI Key: ADRQLVISAKSHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-pyrazol-3-yl)formamide

InChI

InChI=1S/C7H9N3O/c11-4-8-7-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10,11)

InChI Key

ADRQLVISAKSHPC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide typically involves the reaction of 5-cyclopropyl-1H-pyrazole with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as dichloromethane or tetrahydrofuran, with the reaction mixture being maintained at a low temperature (0°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide
  • N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide
  • N~2~-1H-benzimidazol-5-yl-N~4~-(3-cyclopropyl-1H-pyrazol-5-yl)benzamide

Uniqueness

N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a formamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.